Bortezomib Demonstrates 10-Fold Higher Potency than Ixazomib in Leukemia Cell Lines
In a head-to-head preclinical comparison using human ALL and AML cell lines, bortezomib was approximately 10-fold more potent than ixazomib in achieving 50% growth inhibition (GI50) [1]. This potency advantage is quantified by comparing mean lethal concentration (LC50) values in primary pediatric leukemia samples.
| Evidence Dimension | Growth inhibitory potency (LC50) |
|---|---|
| Target Compound Data | Mean LC50 = 4.5 ± 1 nM (ALL) and 11 ± 4 nM (AML) |
| Comparator Or Baseline | Ixazomib: Mean LC50 = 24 ± 11 nM (ALL) and 30 ± 8 nM (AML) |
| Quantified Difference | Bortezomib is ~5-fold more potent in ALL and ~3-fold more potent in AML; ~10-fold difference in cell line GI50 |
| Conditions | Ex vivo primary pediatric ALL (n=15) and AML (n=9) patient samples; in vitro cell line assays |
Why This Matters
Higher potency may translate to effective target engagement at lower doses, potentially reducing off-target effects in certain experimental systems.
- [1] van der Zwet JCG, Buijs-Gladdines JGCAM, Kooistra SM, et al. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. Cells. 2021;10(3):665. View Source
